2-(ETHYLSULFANYL)-7-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE
Overview
Description
2-(ETHYLSULFANYL)-7-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with an ethylsulfanyl group at the 2-position and a furan-2-yl group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(ETHYLSULFANYL)-7-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can be achieved through several methods. One common approach involves the cyclization of 2-aminopyridines with formamidoximes under mild reaction conditions using trifluoroacetic anhydride . Another method includes a copper-catalyzed reaction under an atmosphere of air, which provides 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions . Additionally, an I2/KI-mediated oxidative N-N bond formation reaction enables an environmentally benign synthesis of various 1,2,4-triazolo[1,5-a]pyridines from readily available N-aryl amidines .
Industrial Production Methods: Industrial production methods for this compound typically involve scalable and efficient synthetic routes. For example, a convenient synthesis of 1,5-fused 1,2,4-triazoles in high yields from readily available N-arylamidines is efficiently promoted by chloramine-T through direct metal-free oxidative N-N bond formation . The mild nature of the synthesis and short reaction time are notable advantages of the developed protocol.
Chemical Reactions Analysis
Types of Reactions: 2-(ETHYLSULFANYL)-7-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include trifluoroacetic anhydride, copper catalysts, and iodine/potassium iodide (I2/KI) for oxidative N-N bond formation . The reaction conditions are typically mild, allowing for efficient and high-yield synthesis.
Major Products: The major products formed from these reactions include various 1,2,4-triazolo[1,5-a]pyridines and other 1,5-fused 1,2,4-triazoles .
Scientific Research Applications
2-(ETHYLSULFANYL)-7-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, it has shown potential as a microtubule-active compound with efficacy in treating diseases such as Human African Trypanosomiasis . Additionally, its unique structural features make it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Mechanism of Action
The mechanism of action of 2-(ETHYLSULFANYL)-7-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets and pathways. As a microtubule-active compound, it disrupts the normal function of microtubules, which are essential for cell division and intracellular transport . This disruption leads to the inhibition of cell proliferation and can induce cell death in certain types of cancer cells .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-(ETHYLSULFANYL)-7-(FURAN-2-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE include other 1,2,4-triazolo[1,5-a]pyrimidines and 1,5-fused 1,2,4-triazoles . These compounds share similar structural features and chemical properties.
Uniqueness: What sets this compound apart is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of the ethylsulfanyl and furan-2-yl groups enhances its potential as a therapeutic agent and a valuable tool in chemical research .
Properties
IUPAC Name |
2-ethylsulfanyl-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4OS/c1-2-17-11-13-10-12-6-5-8(15(10)14-11)9-4-3-7-16-9/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAPWFDALXRYOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C(=CC=NC2=N1)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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